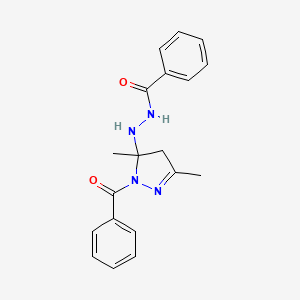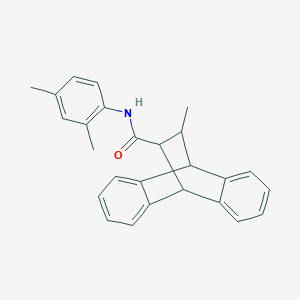![molecular formula C22H16F2N2S2 B11525920 2,3-Bis[(2-fluorobenzyl)sulfanyl]quinoxaline](/img/structure/B11525920.png)
2,3-Bis[(2-fluorobenzyl)sulfanyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE is a chemical compound with the molecular formula C22H16F2N2S2 and a molecular weight of 410.5 g/mol This compound is characterized by the presence of two fluorophenyl groups attached to a quinoxaline core via sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE typically involves the reaction of 2-fluorobenzyl mercaptan with a quinoxaline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoxaline derivatives
Substitution: Amino or thiol-substituted quinoxaline derivatives
Scientific Research Applications
2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and fluorophenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})QUINOXALINE
- 2,3-BIS({[(2-BROMOPHENYL)METHYL]SULFANYL})QUINOXALINE
- 2,3-BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})QUINOXALINE
Comparison
Compared to its analogs, 2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16F2N2S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,3-bis[(2-fluorophenyl)methylsulfanyl]quinoxaline |
InChI |
InChI=1S/C22H16F2N2S2/c23-17-9-3-1-7-15(17)13-27-21-22(26-20-12-6-5-11-19(20)25-21)28-14-16-8-2-4-10-18(16)24/h1-12H,13-14H2 |
InChI Key |
QUYDPDDJZSHCAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N=C2SCC4=CC=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11525843.png)
![Ethyl 2-({2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11525844.png)

![2-(4-Methylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11525850.png)
![Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester](/img/structure/B11525876.png)
![ethyl 2-[({[(2E)-3-(furan-2-yl)prop-2-enoyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11525887.png)
![methyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11525902.png)
![N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine](/img/structure/B11525903.png)
![2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(4-methylphenyl)ethanone](/img/structure/B11525906.png)
![N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11525909.png)
![N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11525912.png)
![(4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11525914.png)
![4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11525922.png)
